Cas no 1369895-64-6 (N-methyl-3-broMo-5-iodoaniline)

N-Methyl-3-bromo-5-iodoaniline is a halogenated aromatic amine with a molecular formula of C₇H₇BrIN. This compound features both bromo and iodo substituents on the benzene ring, along with an N-methylamino group, making it a versatile intermediate in organic synthesis. Its distinct halogenation pattern allows for selective functionalization, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The electron-donating N-methyl group enhances reactivity in electrophilic substitutions, while the heavy halogens provide opportunities for further derivatization. This compound is commonly employed in pharmaceutical and materials science research, where precise halogen placement is critical for tuning molecular properties. Proper handling is advised due to potential sensitivity to light and moisture.
N-methyl-3-broMo-5-iodoaniline structure
1369895-64-6 structure
Product Name:N-methyl-3-broMo-5-iodoaniline
CAS No:1369895-64-6
MF:C7H7BrIN
MW:311.94565320015
CID:2100770
Update Time:2025-06-10

N-methyl-3-broMo-5-iodoaniline Chemical and Physical Properties

Names and Identifiers

    • N-methyl-3-broMo-5-iodoaniline
    • 3-Bromo-5-iodo-N-methylaniline
    • CID 118999801
    • Benzenamine, 3-bromo-5-iodo-N-methyl-
    • Inchi: 1S/C7H7BrIN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
    • InChI Key: ZGAQWLWOPGOGJV-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC(=C1)NC)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Topological Polar Surface Area: 12

N-methyl-3-broMo-5-iodoaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12148044-1g
3-Bromo-5-iodo-N-methylaniline
1369895-64-6 97%
1g
$474 2024-07-23

Additional information on N-methyl-3-broMo-5-iodoaniline

Professional Introduction to N-methyl-3-bromo-5-iodoaniline (CAS No. 1369895-64-6)

N-methyl-3-bromo-5-iodoaniline, with the chemical formula C₆H₆BrIN, is a significant compound in the field of pharmaceutical and agrochemical research. This aromatic amine derivative features both bromo and iodo substituents, making it a versatile intermediate for synthesizing various biologically active molecules. The compound's unique structural properties and reactivity have garnered considerable attention from researchers exploring novel drug candidates and functional materials.

TheCAS number 1369895-64-6 provides a unique identifier for this substance, ensuring precise classification and tracking in chemical databases and regulatory frameworks. As a key intermediate, N-methyl-3-bromo-5-iodoaniline is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks. These reactions enable the formation of carbon-carbon bonds, a fundamental step in the synthesis of heterocyclic compounds and pharmacophores.

Recent advancements in medicinal chemistry have highlighted the utility of halogenated anilines in drug development. The presence of both bromo and iodo groups in N-methyl-3-bromo-5-iodoaniline allows for sequential functionalization, enabling chemists to tailor molecular structures with high precision. This flexibility is particularly valuable in designing small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its role in developing kinase inhibitors, which are essential in treating cancers and inflammatory diseases.

Thesynthetic pathways involving N-methyl-3-bromo-5-iodoaniline often leverage palladium-catalyzed reactions due to their efficiency and selectivity. These transformations are integral to constructing complex drug molecules with improved pharmacokinetic properties. Moreover, the compound's ability to undergo metal-catalyzed coupling reactions makes it a valuable building block for creating libraries of diverse compounds for high-throughput screening. Such screening methodologies are increasingly employed in drug discovery pipelines to identify lead compounds with potent biological activity.

In the realm of agrochemicals, N-methyl-3-bromo-5-iodoaniline has shown promise as a precursor for developing novel pesticides and herbicides. The structural motifs present in this compound can be modified to enhance their interaction with biological targets, leading to more effective crop protection agents. Researchers are exploring its derivatives as potential candidates for combating resistant pests, thereby addressing global food security challenges.

Theregulatory considerations associated with N-methyl-3-bromo-5-iodoaniline are aligned with international standards for chemical safety and environmental impact. Manufacturers and researchers adhere to rigorous guidelines to ensure that its handling, storage, and disposal do not pose risks to human health or ecosystems. Compliance with these regulations underscores the commitment to sustainable chemical practices in the pharmaceutical industry.

Emerging research also highlights the potential of N-methyl-3-bromo-5-iodoaniline in materials science. Its halogenated aromatic structure makes it suitable for applications in organic electronics, such as OLEDs (organic light-emitting diodes) and semiconductors. The ability to precisely modify its electronic properties through functionalization opens doors for innovative solutions in display technologies and energy-efficient devices.

Thepharmacological applications of this compound extend beyond traditional drug development. It serves as a scaffold for designing molecules that modulate neurotransmitter receptors, offering potential treatments for neurological disorders like Alzheimer's disease and Parkinson's disease. The bromo and iodo substituents facilitate further derivatization, allowing researchers to fine-tune binding affinities and selectivity profiles.

In conclusion, N-methyl-3-bromo-5-iodoaniline (CAS No. 1369895-64-6) is a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for chemists engaged in drug discovery and innovation. As research continues to uncover new applications for this intermediate, its significance in advancing scientific knowledge is undeniable.

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